molecular formula C12H8N2O B1389384 4-(Pyridin-3-yloxy)benzonitrile CAS No. 58835-79-3

4-(Pyridin-3-yloxy)benzonitrile

Cat. No. B1389384
CAS RN: 58835-79-3
M. Wt: 196.2 g/mol
InChI Key: AIFAURQOXGQJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Pyridin-3-yloxy)benzonitrile” is a chemical compound with the molecular formula C12H8N2O . It is also known by other synonyms such as “4-(3-Pyridyloxy)Benzonitrile” and "4-(3-Pyridinyloxy)benzonitrile" . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for “4-(Pyridin-3-yloxy)benzonitrile” is 1S/C12H8N2O.ClH/c13-8-10-3-5-11 (6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H . This indicates the presence of a chlorine atom in the structure, suggesting that the compound may exist as a hydrochloride salt .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(Pyridin-3-yloxy)benzonitrile” are not detailed in the retrieved sources, substituted pyridines with diverse functional groups are known to be important structural motifs found in numerous bioactive molecules . They can be synthesized via various methodologies, including ring cleavage reactions .


Physical And Chemical Properties Analysis

“4-(Pyridin-3-yloxy)benzonitrile” has a molecular weight of 232.67 g/mol . It is a powder at room temperature .

Scientific Research Applications

Pharmaceuticals: Anticonvulsant and Antimicrobial Agents

Pyridine derivatives, including “4-(Pyridin-3-yloxy)benzonitrile”, have been found to possess significant biological activities, such as anticonvulsant and antimicrobial properties. These compounds are of interest in the development of new medications that can treat various infections and convulsive disorders .

Cancer Research: Anticancer Agents

These compounds are also being researched for their potential as anticancer agents. The structural properties of pyridine derivatives make them suitable candidates for designing drugs that can target specific cancer cells without affecting healthy cells .

Diabetes Management: Antidiabetic Agents

The pyridine moiety is a common feature in many antidiabetic drugs. Research into “4-(Pyridin-3-yloxy)benzonitrile” could lead to the development of new treatments for managing diabetes by influencing insulin release or glucose metabolism .

Cardiovascular Diseases: Ion Channel Modulators

Pyridine derivatives are known to modulate ion channels, which are crucial in maintaining heart rhythm and function. These compounds can be used to develop drugs that treat various cardiovascular diseases by altering the activity of voltage-gated potassium, sodium, and calcium ion channels .

Neurological Disorders: Alzheimer’s Disease Treatment

Research has shown that pyridine derivatives can play a role in treating neurological disorders such as Alzheimer’s disease. These compounds may influence the biochemical pathways involved in the disease’s progression .

Chemical Sensing: Chemosensors

Pyridine derivatives, including “4-(Pyridin-3-yloxy)benzonitrile”, have potential applications as chemosensors due to their ability to bind with specific ions or molecules, making them useful in various analytical procedures .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

While specific future directions for “4-(Pyridin-3-yloxy)benzonitrile” are not detailed in the retrieved sources, the development of structurally diverse, potent inhibitors of LSD1, a histone demethylase, has been noted as a potential area of interest . The versatility of scaffold-hopping as a method to develop such inhibitors has been highlighted .

properties

IUPAC Name

4-pyridin-3-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12/h1-7,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFAURQOXGQJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-3-yloxy)benzonitrile

Synthesis routes and methods I

Procedure details

A solution of potassium tert-butoxide in THF (1.0 M, 8.73 mmol) was slowly added to a solution of 3-hydroxypyridine (830 mg, 8.73 mmol) in anhydrous DMF (5.0 mL) and was stirred for 2 hours. A solution of 4-iodobenzonitrile in DMF (5.0 mL) was then added to the reaction mixture and was then heated at 160° C. for 18 hours. The mixture was cooled and partitioned between ethyl acetate (50 mL) and water (50 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (2×50 mL). The organic layers were dried with MgSO4, filtered and concentrated in vacuo. The crude oil was placed on a silica gel column and purified (EtOAc/Hex 1:8) to give the product as a yellow oil (640 mg, 75%). 1H NMR (500 MHz, CDCL3) δ(ppm): 7.05 (2H, d, J=9.0 Hz), 7.10 (1H, dd, J=8.4, 4.6 Hz), 7.24 (1H, ddd, J=8.4, 2.6, 1.6 Hz), 7.65 (2H, d, J=9.0 Hz), 8.46 (1H, d, J=2.6 Hz), 8.22 (1H, dd, J=4.6, 1.6 Hz). 13C NMR (125 MHz, CDCL3) δ(ppm): 107.1, 118.3 (CH), 118.6, 124.7 (CH), 127.5 (CH), 134.5 (CH), 142.8 (CH), 146.4 (CH), 151.8, 160.9. MS (FAB+): 197 (MH+). HRMS for C12H8N2O (MH+): calculated: 197.0713; found 197.0696.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
8.73 mmol
Type
reactant
Reaction Step One
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
75%

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxypyridine (2.1 g, 0.02 mmol) in NMP (20 mL) were added cesium carbonate (7.2 g, 0.02 mmol), 4-bromobenzonitrile (2.0 g, 0.01 mmol), 2,2,6,6-tetramethyl-3,5-heptanedione (0.23 mL, 0.001 mmol) and copper chloride (0.54 g, 0.005 mmol) at room temperature. The suspension was stirred at 120° C. for 6.5 hours. The reaction was cooled to room temperature and diluted with EtOAc (75 mL). The suspension was filtered and the filtrate washed with H2O (4×100 mL). Combined aqueous washes were extracted once with EtOAc (100 mL). Combined organic layer was washed with brine, dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure. The product was purified by column chromatography (10-20% acetone in hexanes) to provide the title compound as an orange oil (1.53 g, 71%). 1H NMR (300 MHz, CDCl3): δ 8.45-8.60 (m, 2H), 7.67 (d, 2H), 7.28-7.42 (m, 2H), 7.07 (d, 2H).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
Quantity
0.23 mL
Type
catalyst
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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